1-Fluoro-4-(2-methoxyethoxy)benzene
Overview
Description
1-Fluoro-4-(2-methoxyethoxy)benzene is a chemical compound with the molecular formula C9H11FO2 . It contains a total of 30 bonds; 15 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic ethers, and 1 aromatic ether .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring with a fluoro group at the 1-position and a 2-methoxyethoxy group at the 4-position . The InChI code for this compound is 1S/C9H11FO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 170.18 . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Scientific Research Applications
Molecular Ordering and Liquid Crystals
Computational analyses have explored the molecular ordering in liquid crystals, specifically looking at the structural and interaction models of fluoro-mesogens, which are molecular structures closely related to 1-Fluoro-4-(2-methoxyethoxy)benzene. These studies focus on understanding the peculiarities of molecular ordering and constructing models for different modes of interaction, crucial for the design and development of new liquid crystal materials (Ojha & Pisipati, 2003).
UV-Visible Spectral Analysis
Research on fluorinated liquid crystals has also included studies on their spectral shifts and photoresponsive behaviors in the UV-visible region. This research is vital for enhancing the UV stability of molecules while maintaining their conductivity, offering insights into the development of materials with improved light-absorption properties (Praveen & Ojha, 2012).
Crystal Structure Analysis
The crystal structure of compounds closely related to this compound has been analyzed, providing detailed insights into their molecular configurations and the potential for hydrogen bonding, which can inform the design of materials with specific desired properties (Zhang et al., 2010).
Development of Novel PET Tracers
In the field of biomedical imaging, research has been conducted on developing novel PET tracers using fluoro-substituted benzene compounds. This work contributes to the advancement of diagnostic imaging, allowing for the more precise detection of pathological conditions (Kumar et al., 2005).
Environment-Sensitive Fluorophores
Studies have identified compounds with unique fluorescence properties in different solvent environments, which could lead to the development of new fluorogenic sensors for various applications. This research is crucial for creating sensors that can detect changes in their surroundings with high sensitivity and specificity (Uchiyama et al., 2006).
Safety and Hazards
properties
IUPAC Name |
1-fluoro-4-(2-methoxyethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTCKTFQFSZUQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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